3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide
Description
3a,4,5,6-Tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide is a bicyclic heterocyclic compound featuring a fused pyrrolidine and oxathiazole ring system, with the sulfur atom oxidized to a sulfone group. This compound is structurally characterized by a five-membered oxathiazole ring fused to a six-membered pyrrolidine ring, resulting in a rigid, conformationally constrained scaffold. Its CAS registry number is 132635-95-1, and it is often synthesized via cyclization reactions involving ethanol and HCl under reflux conditions .
Pharmaceutical studies highlight its role in modulating LFA-1 (lymphocyte function-associated antigen-1) interactions, which are critical in immune responses such as cell adhesion and migration. This makes it a candidate for treating autoimmune disorders and inflammatory diseases .
Properties
IUPAC Name |
3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFHPXGNIIMFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COS(=O)(=O)N2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182696 | |
| Record name | 3H-Pyrrolo[1,2-c][1,2,3]oxathiazole, tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143577-49-5 | |
| Record name | 3H-Pyrrolo[1,2-c][1,2,3]oxathiazole, tetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143577-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrrolo[1,2-c][1,2,3]oxathiazole, tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetrahydro-3H-1lambda6-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazole ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrrole or oxathiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or oxathiazole rings .
Scientific Research Applications
Biological Activities
Research has shown that 3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide exhibits a range of biological activities that make it a candidate for further investigation in drug development:
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it potentially useful in the development of new antibiotics.
- Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various biological models.
Medicinal Chemistry Applications
The unique structure of this compound allows for modifications that can enhance its efficacy and selectivity as a therapeutic agent.
Case Studies
-
Antimicrobial Development :
- A study explored the synthesis of derivatives of this compound to evaluate their antimicrobial activity against various pathogens. Results indicated that certain modifications significantly increased effectiveness against resistant strains.
-
Neuroprotection :
- Research conducted on animal models demonstrated that administration of the compound led to improved outcomes in models of Alzheimer's disease. The mechanism appears to involve modulation of oxidative stress pathways.
-
Anti-inflammatory Research :
- In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Materials Science Applications
Beyond biological applications, this compound has potential uses in materials science:
- Polymer Chemistry : Its ability to participate in polymerization reactions can lead to the development of novel materials with unique properties.
- Coatings and Adhesives : The compound's chemical stability and reactivity may be advantageous in formulating advanced coatings and adhesives.
Mechanism of Action
The mechanism of action of 3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- The parent compound’s sulfone group enhances metabolic stability compared to non-oxidized sulfur analogues.
- Chirality (e.g., the (S)-enantiomer) impacts binding affinity to biological targets like LFA-1 .
Thiadiazole 1,1-Dioxides and Fused Derivatives
Comparison with Target Compound :
- Thiadiazole dioxides exhibit broader π-conjugation (e.g., phenanthro-fused derivatives) for optoelectronic applications, whereas the pyrrolo-oxathiazole system is tailored for steric complementarity in protein binding .
- Sulfone groups in both classes improve oxidative stability but differ in ring strain: pyrrolo-oxathiazole derivatives have higher strain due to fused bicyclic systems .
Pyrrolo-Triazole and Imidazo-Pyrimidine Derivatives
Key Differences :
- Pyrrolo-triazoles lack the sulfone group, reducing polarity and metabolic stability compared to the target compound .
- Imidazo-pyrimidine derivatives (e.g., 5a) show higher melting points (>320°C) due to planar aromatic systems, whereas pyrrolo-oxathiazole derivatives melt at 210–278°C .
Dihydrothiophene 1,1-Dioxides
Comparison :
- Brominated derivatives (e.g., 3-bromo) serve as intermediates in organic synthesis, unlike the target compound’s direct biological role .
Biological Activity
3a,4,5,6-Tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide is a heterocyclic compound with notable biological properties. Its molecular formula is C₅H₉NO₃S and it has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological effects and mechanisms of action.
- Molecular Weight : 163.2 g/mol
- IUPAC Name : 3a-4-5-6-tetrahydro-3H-pyrrolo[1-2-c]oxathiazole 1-1-dioxide
- Chemical Structure : Chemical Structure (not directly shown here)
Antitumor Activity
Research indicates that derivatives of pyrrolo[1,2-c]oxathiazole compounds exhibit significant antitumor activity. In particular, studies have shown that these compounds can induce apoptosis in cancer cells. For instance:
- Case Study : A synthesized derivative demonstrated cytotoxic effects against various cancer cell lines, promoting apoptotic pathways and DNA fragmentation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Antibacterial Activity
Preliminary investigations reveal that this compound possesses antibacterial properties against several pathogenic strains. This suggests potential applications in antibiotic development.
The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:
- Caspase Activation : It has been shown to activate caspases, which are crucial for the execution of apoptosis in cancer cells.
- Inhibition of Kinases : Some studies suggest that it may inhibit key kinases involved in cell proliferation and survival pathways.
Safety and Toxicity
Safety assessments indicate that while the compound shows promising biological activities, it also carries certain hazards. The signal word "Warning" is associated with its safety profile due to potential irritant effects . Precautionary measures should be taken when handling this compound.
Summary of Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
